Ethyl 2-({5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate
CAS No.: 338968-09-5
Cat. No.: VC6136887
Molecular Formula: C13H14N2O3S2
Molecular Weight: 310.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 338968-09-5 |
|---|---|
| Molecular Formula | C13H14N2O3S2 |
| Molecular Weight | 310.39 |
| IUPAC Name | ethyl 2-[[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate |
| Standard InChI | InChI=1S/C13H14N2O3S2/c1-3-17-11(16)8-20-13-15-14-12(18-13)9-6-4-5-7-10(9)19-2/h4-7H,3,8H2,1-2H3 |
| Standard InChI Key | LMTPVCKSWLNSTD-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CSC1=NN=C(O1)C2=CC=CC=C2SC |
Introduction
Chemical Identity and Structural Characterization
Molecular Composition
The compound’s IUPAC name, ethyl 2-[[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate, reflects its dual sulfanyl groups and ester functionality. Key structural features include:
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A 1,3,4-oxadiazole ring substituted at the 2-position with a 2-(methylsulfanyl)phenyl group.
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A sulfanylacetate side chain esterified with ethyl alcohol .
The SMILES notation (CCOC(=O)CSC1=NN=C(O1)C2=CC=CC=C2SC) and InChI key (LMTPVCKSWLNSTD-UHFFFAOYSA-N) provide unambiguous representation for computational studies .
Crystallographic Analysis
X-ray diffraction studies reveal a monoclinic crystal system with lattice parameters , and a unit cell volume of . The molecule comprises two planar units: the oxadiazole-phenyl system and the ethyl acetate group, oriented at relative to each other (Figure 1) .
Intermolecular Interactions:
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Weak C–H⋯O () and C–H⋯N () hydrogen bonds stabilize the lattice .
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A short π-interaction between the carbonyl oxygen and oxadiazole ring () .
| Crystallographic Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | |
| Z | 4 |
| Density (g/cm³) | 1.419 |
| R-Factor | 0.041 |
Table 1: Crystallographic data for Ethyl 2-({5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate .
Synthesis and Reaction Pathways
Synthetic Route
The compound is synthesized via a multi-step protocol:
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Formation of 5-(2-Methylsulfanylphenyl)-1,3,4-oxadiazole-2-thiol:
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Alkylation with Ethyl Bromoacetate:
Reaction Conditions:
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Temperature: 0–25°C.
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Time: 6–12 hours.
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Yield: 65–78% after recrystallization (ethyl acetate/petroleum ether) .
Spectroscopic Characterization
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¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, 3H, CH₂CH₃), 2.52 (s, 3H, SCH₃), 4.28 (q, 2H, OCH₂), 4.45 (s, 2H, SCH₂), 7.35–7.89 (m, 4H, Ar–H) .
Physicochemical Properties
Solubility and Stability
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Solubility: Soluble in DMF, DMSO, and dichloromethane; sparingly soluble in water .
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Stability: Stable under ambient conditions but sensitive to strong acids/bases due to ester and sulfanyl groups.
Computational Insights
DFT calculations (B3LYP/6-311+G(d,p)) predict:
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HOMO-LUMO gap: 4.3 eV, indicating moderate reactivity.
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Electrostatic potential maps highlight nucleophilic regions at sulfur and oxygen atoms .
Biological Activity and Applications
Chemotherapeutic Prospects
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Anticancer: Oxadiazole derivatives inhibit topoisomerase II (IC₅₀ = 8.2 µM) .
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Antiviral: Structural analogs show activity against HSV-1 (EC₅₀ = 3.7 µM) .
| Biological Target | Activity | Reference |
|---|---|---|
| E. coli | MIC = 25 µg/mL | |
| Topoisomerase II | IC₅₀ = 8.2 µM | |
| HSV-1 | EC₅₀ = 3.7 µM |
Table 2: Biological activities of Ethyl 2-({5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate and analogs.
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